6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol
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Overview
Description
6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol typically involves multiple steps. One common approach is the radical trifluoromethylation of intermediates, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific conditions . The reaction conditions often require the presence of a catalyst, such as iron (II) or platinum (II) complexes, and may involve visible light or other energy sources .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide (CF3I), trifluoromethyl sulfonic acid (CF3SO2H), and various catalysts like iron (II) or platinum (II) complexes . Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with target proteins . The tetrazole and triazine rings contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3-bis-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and is used in similar applications.
Trifluoromethyl group-containing drugs: Various FDA-approved drugs contain the trifluoromethyl group, which contributes to their pharmacological activities.
Uniqueness
6-methyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10F3N7OS |
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Molecular Weight |
369.33 g/mol |
IUPAC Name |
6-methyl-3-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H10F3N7OS/c1-7-11(24)17-12(20-18-7)25-6-10-19-21-22-23(10)9-4-2-3-8(5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,20,24) |
InChI Key |
RMXISQAJJONOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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